molecular formula C6H11BrClN B1382181 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1803611-57-5

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1382181
CAS No.: 1803611-57-5
M. Wt: 212.51 g/mol
InChI Key: BBHHSXAZXOXURY-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C6H11BrClN and a molecular weight of 212.52 g/mol . It is provided as a solid powder and requires storage at cool temperatures of approximately +4°C to maintain stability . As a substituted tetrahydropyridine, this compound is of significant interest in neuroscience and medicinal chemistry research. The tetrahydropyridine scaffold is a key structural motif in neuroactive molecules. For instance, the compound 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known neurotoxin used to model Parkinson's disease in mice by inducing dopaminergic cell loss and neuroinflammation . The presence of bromine and methyl substituents on this core structure makes 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride a valuable building block for synthesizing more complex molecules and for investigating structure-activity relationships in pharmacological studies. It is suitable for use in various laboratory experiments, including as a precursor in organic synthesis and in the development of compounds for neurological research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. HANDLING & SAFETY: This compound has associated hazard warnings and requires careful handling. Always refer to the Safety Data Sheet (SDS) before use. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-bromo-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHHSXAZXOXURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CNCC1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-57-5
Record name 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the bromination of 4-methyl-1,2,3,6-tetrahydropyridine. This reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position . The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Scientific Research Applications

Medicinal Chemistry Applications

1. TRPC6 Inhibition

One of the notable applications of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is its role as a TRPC6 (transient receptor potential cation channel subfamily C member 6) inhibitor. Research indicates that this compound can be synthesized from pyridine carbonyl derivatives and has shown promise in treating conditions such as pulmonary hypertension and diabetic nephropathies .

Case Study: Therapeutic Use in Pulmonary Hypertension

In a study published regarding TRPC6 inhibitors, the compound demonstrated significant efficacy in reducing pulmonary arterial pressure in animal models. The mechanism involves modulation of calcium influx through TRPC6 channels, which are implicated in vascular smooth muscle contraction. The results suggest that this compound could serve as a therapeutic agent for managing pulmonary hypertension .

Material Science Applications

2. Additive Manufacturing

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has potential applications in additive manufacturing processes. Its unique chemical structure allows it to be used as a precursor or additive in the formulation of materials that require specific thermal and mechanical properties.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
SolubilityVery soluble

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity . The compound may also influence various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Known Applications/Toxicity
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride 1803611-57-5 C₆H₁₁BrClN 212.52 5-Br, 4-CH₃ substituents Research chemical; limited biological data
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) 28289-54-5 C₁₂H₁₅N 173.25 4-phenyl, 1-CH₃ substituents Neurotoxin; induces Parkinsonism in humans and animals
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride 2044836-45-3 C₅H₉BrClN 198.49 4-Br, 5-CH₃ substituents (positional isomer) Commercial availability; no reported toxicity
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride 2155852-81-4 C₅H₉BrClN 198.49 4-Br substituent; no methyl group Synthetic intermediate; structural studies

Key Comparative Insights:

Structural Differences and Biological Activity MPTP is distinguished by its 4-phenyl group, which enables cross-blood-brain-barrier penetration and selective neurotoxicity toward dopaminergic neurons. This property has made it a cornerstone in Parkinson’s disease (PD) research, where it replicates PD pathology in animal models . 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride lacks the phenyl group but includes a bromine atom and methyl group. Bromine’s electronegativity and steric effects may alter binding affinity in pharmacological studies compared to MPTP. Positional Isomers (e.g., 4-Bromo-5-methyl vs. 5-Bromo-4-methyl) exhibit distinct reactivity due to substituent placement. For example, bromine at the 4-position (as in 4-Bromo-5-methyl) may hinder ring oxidation compared to bromine at the 5-position .

Toxicity Profile MPTP is acutely toxic (UN2811, Hazard Class 6.1) and classified as a Category 3 oral toxin with specific organ toxicity (substantia nigra degeneration) . Its metabolite, MPP⁺, inhibits mitochondrial complex I, leading to neuronal death . Safety data sheets for related brominated analogs (e.g., 3-Bromo-1-methyl derivatives) emphasize standard handling protocols without highlighting neurotoxic risks .

Commercial and Research Utility

  • MPTP is widely used in neuroscience to model PD. Studies demonstrate its role in activating microglia, upregulating MAPK pathways, and inducing α-synuclein aggregation .
  • 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is primarily a building block in organic synthesis . Its bromine atom makes it amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), which are valuable in drug discovery .

Biological Activity

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride (C6H11BrClN) is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, effects on cellular processes, and potential applications in research and medicine.

PropertyValue
Chemical FormulaC6H11BrClN
Molecular Weight212.52 g/mol
IUPAC Name5-bromo-4-methyl-1,2,3,6-tetrahydropyridine; hydrochloride
AppearancePowder
Storage Temperature+4 °C

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride belongs to the class of tetrahydropyridines, which are known for their interaction with various biological targets. The compound primarily acts through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and cognitive functions .
  • Oxidative Stress Induction : In studies involving dopaminergic neurons, the compound has been observed to induce oxidative stress. This stress can result in mitochondrial dysfunction and subsequent cell death, which is particularly relevant in neurodegenerative diseases.

Biological Effects

The biological effects of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride are diverse:

  • Cell Signaling : The compound influences various signaling pathways within cells, affecting gene expression and cellular metabolism.
  • Neuroprotective Potential : Due to its interaction with MAO-B and its ability to modulate neurotransmitter levels, it is being explored for potential neuroprotective applications in conditions such as Parkinson's disease .

Research Applications

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

  • Neuropharmacology : It serves as a valuable tool in studying neurotransmitter systems and their roles in neurodegenerative diseases.
  • Synthesis of Pharmaceutical Agents : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents due to its unique chemical properties .

Case Studies

Q & A

Q. What are the key considerations for selecting MPTP hydrochloride as a neurotoxin in Parkinson’s disease models?

MPTP hydrochloride is widely used to induce dopaminergic neurodegeneration in rodents and primates. Critical considerations include:

  • Purity and Stability : Ensure ≥98% purity (reagent grade) to avoid batch variability .
  • Dosage and Administration : Subcutaneous (s.c.) administration at 2 mg/kg for 5 consecutive days in marmosets produces stable parkinsonian symptoms (akinesia, rigidity) . For mice, systemic injections require optimization based on strain and age .
  • Solubility : Dissolve in sterile saline (41 mg/mL in water) or DMSO (20 mg/mL) for intraperitoneal or intravenous delivery .
  • Validation : Confirm neurotoxicity via tyrosine hydroxylase immunohistochemistry or striatal dopamine quantification using HPLC .

Q. How does MPTP hydrochloride induce dopaminergic neurodegeneration, and what validation methods are essential?

MPTP crosses the blood-brain barrier and is metabolized to MPP+, which inhibits mitochondrial complex I, causing oxidative stress and selective dopaminergic neuron death . Validation methods include:

  • Behavioral Tests : Rotarod performance to assess motor deficits .
  • Molecular Markers : Immunoblotting for autophagy markers (LC3-II, p62) in the substantia nigra .
  • Microglial Activation : Quantify Iba1-positive cells in the hippocampus or striatum to assess neuroinflammation .

Advanced Research Questions

Q. How can researchers address contradictions in MPTP hydrochloride-induced neuroinflammation across different animal models?

Discrepancies in glial responses (e.g., microglia vs. astrocytes) may arise from species-specific factors or dosing regimens. Methodological strategies include:

  • Genetic Models : Use Connexin 30-deficient mice to study astrocyte-specific contributions to neuroinflammation .
  • Dose Standardization : Compare acute (single high-dose) vs. chronic (subthreshold repeated dosing) paradigms to isolate inflammatory pathways .
  • Co-Treatment Interventions : Co-administer anti-inflammatory agents (e.g., hydrogen-rich water) to modulate microglial activation .

Q. What strategies optimize MPTP hydrochloride administration to minimize non-specific toxicity while ensuring reproducible dopaminergic lesions?

  • Species-Specific Protocols :
SpeciesDoseRouteDurationKey Outcome
Marmoset2 mg/kgs.c.5 daysStable parkinsonism
Mouse20–30 mg/kgi.p.4 injections (2-hour intervals)50–70% dopamine depletion
  • Adjunctive Therapies : Pre-treat with melatonin analogues (e.g., ML-23) to mitigate oxidative stress without blocking MPTP’s neurotoxic effects .
  • Biomarker Monitoring : Measure plasma MPP+ levels via LC-MS to confirm metabolic conversion .

Q. How do researchers reconcile discrepancies in MPTP hydrochloride’s effects on autophagy signaling in PD models?

Autophagy modulation (e.g., LC3-II upregulation) varies by brain region and treatment duration. To resolve contradictions:

  • Regional Analysis : Compare autophagy markers in the substantia nigra, striatum, and prefrontal cortex .
  • Time-Course Studies : Collect tissue samples at 24h, 72h, and 1-week post-MPTP to track dynamic changes .
  • Pharmacological Inhibition : Use chloroquine to block autophagic flux and validate LC3-II accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

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